REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[N:8][CH:7]=1)([CH3:3])[CH3:2].[C:15]1(=O)[CH2:20]CC[CH2:17][CH2:16]1>>[NH2:12][C:10]1[C:9]2[N:8]([C:15]([CH3:20])=[C:16]([CH3:17])[N:13]=2)[CH:7]=[C:6]([C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[O:14])[CH:11]=1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)N)N)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred 1.5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the pale yellow solid was filtered off
|
Type
|
WASH
|
Details
|
was washed with TBME (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure at 45° C
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=2N(C=C(C1)C(=O)OC(C)C)C(=C(N2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |